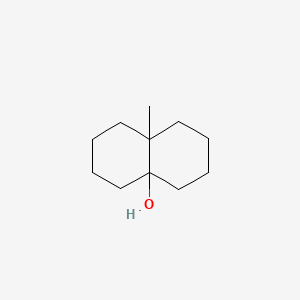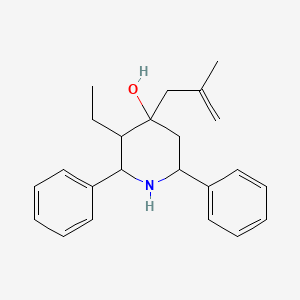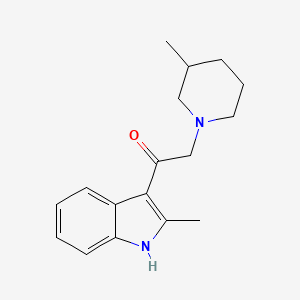
4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- is a chemical compound with a complex structure. It belongs to the class of naphthalenols, which are derivatives of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by its octahydro structure, indicating that it is a fully hydrogenated derivative of naphthalene, and the presence of a hydroxyl group (-OH) attached to the naphthalene ring. The “cis-” designation indicates the specific geometric configuration of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- typically involves the hydrogenation of naphthalene derivatives under specific conditions. The process may include the following steps:
Hydrogenation: Naphthalene is subjected to hydrogenation in the presence of a catalyst such as palladium or platinum. This reaction is carried out under high pressure and temperature to achieve complete hydrogenation, resulting in octahydro-naphthalene.
Hydroxylation: The octahydro-naphthalene is then hydroxylated using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl group at the desired position on the naphthalene ring.
Methylation: The final step involves the methylation of the hydroxylated product to obtain 4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced catalytic systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of hydrocarbons. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens, amines, or ethers using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., thionyl chloride), amination reagents (e.g., ammonia), etherification reagents (e.g., alkyl halides)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Hydrocarbons
Substitution: Halogenated compounds, amines, ethers
Scientific Research Applications
4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties. It is used in studies to understand its interaction with biological systems.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy in treating various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of certain polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. The compound’s octahydro structure provides stability and influences its binding affinity to various targets. Research is ongoing to elucidate the exact molecular pathways involved in its biological activity.
Comparison with Similar Compounds
4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- can be compared with other similar compounds, such as:
4a-(2H)-Naphthalenol, octahydro-8a-methyl-, trans-: The trans- isomer has a different geometric configuration, leading to variations in its chemical and biological properties.
4a-(2H)-Naphthalenol, octahydro-8a-ethyl-, cis-:
4a-(2H)-Naphthalenol, octahydro-8a-methyl-3-oxo-, cis-:
The uniqueness of 4a-(2H)-Naphthalenol, octahydro-8a-methyl-, cis- lies in its specific geometric configuration and the presence of the hydroxyl and methyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
5173-74-0 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
8a-methyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol |
InChI |
InChI=1S/C11H20O/c1-10-6-2-4-8-11(10,12)9-5-3-7-10/h12H,2-9H2,1H3 |
InChI Key |
UWRUMJPLZZBUCM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1(CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2E)-2-[(2E)-3-(4-fluorophenyl)prop-2-en-1-ylidene]hydrazinecarboxamide](/img/structure/B14143689.png)

![N-Cyano-N'-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14143703.png)
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14143711.png)

![(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B14143717.png)
![N'-{4-[2-Hydroxy-2-(3-methoxyphenyl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14143727.png)
![(5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(chloro)mercury](/img/structure/B14143734.png)
![4-(2-methylphenyl)-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143735.png)

![3-chloro-1-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14143745.png)
